Cas no 946215-57-2 (N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)
946215-57-2 structure
Product Name:N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
Numéro CAS:946215-57-2
Le MF:C22H22FN3O2
Mégawatts:379.42738866806
CID:6477266
PubChem ID:16884932
Update Time:2025-05-22
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
- N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide
- N-(3,5-dimethylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- AKOS024488847
- F5013-0535
- N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
- 946215-57-2
-
- Piscine à noyau: 1S/C22H22FN3O2/c1-15-12-16(2)14-19(13-15)24-21(27)4-3-11-26-22(28)10-9-20(25-26)17-5-7-18(23)8-6-17/h5-10,12-14H,3-4,11H2,1-2H3,(H,24,27)
- La clé Inchi: QMVVBIYPKAYCPP-UHFFFAOYSA-N
- Sourire: FC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C=C(C)C=C(C)C=2)=O)N=1)=O
Propriétés calculées
- Qualité précise: 379.16960512g/mol
- Masse isotopique unique: 379.16960512g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 615
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.4
- Surface topologique des pôles: 61.8Ų
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5013-0535-2μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-5μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-10μmol |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-1mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-2mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-3mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-4mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-5mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5013-0535-10mg |
N-(3,5-dimethylphenyl)-4-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide |
946215-57-2 | 10mg |
$79.0 | 2023-09-10 |
N-(3,5-dimethylphenyl)-4-3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Littérature connexe
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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